BenchChemオンラインストアへようこそ!

6,8-Dibromo-2-(4-cyclohexylphenyl)quinoline

Lipophilicity Drug-likeness Quinoline scaffold optimization

6,8-Dibromo-2-(4-cyclohexylphenyl)quinoline (MW 445.19 g/mol, C₂₁H₁₉Br₂N) is a di-brominated 2-arylquinoline building block characterized by a 4-cyclohexylphenyl substituent at the 2-position that confers markedly elevated predicted lipophilicity (XLogP 7.47) compared with simpler 2-phenyl analogs. The compound is commercially available at 98% purity and is stored sealed under dry conditions at 2–8°C.

Molecular Formula C21H19Br2N
Molecular Weight 445.198
CAS No. 866040-62-2
Cat. No. B2706279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromo-2-(4-cyclohexylphenyl)quinoline
CAS866040-62-2
Molecular FormulaC21H19Br2N
Molecular Weight445.198
Structural Identifiers
SMILESC1CCC(CC1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4C=C3)Br)Br
InChIInChI=1S/C21H19Br2N/c22-18-12-17-10-11-20(24-21(17)19(23)13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h6-14H,1-5H2
InChIKeyYPBUXYZTTQJKBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

6,8-Dibromo-2-(4-cyclohexylphenyl)quinoline (CAS 866040-62-2) – Procurement-Ready Overview for Selective Quinoline Scaffold Sourcing


6,8-Dibromo-2-(4-cyclohexylphenyl)quinoline (MW 445.19 g/mol, C₂₁H₁₉Br₂N) is a di-brominated 2-arylquinoline building block characterized by a 4-cyclohexylphenyl substituent at the 2-position that confers markedly elevated predicted lipophilicity (XLogP 7.47) compared with simpler 2-phenyl analogs . The compound is commercially available at 98% purity and is stored sealed under dry conditions at 2–8°C . The 6,8-dibromoquinoline core has been independently validated as a cytotoxic scaffold against HeLa, HT29, and C6 tumor cell lines [1], establishing class-level anticancer relevance, while ChEMBL-recorded antiplasmodial screening data provide the only publicly available biological measurement for this specific compound .

Why 6,8-Dibromo-2-(4-cyclohexylphenyl)quinoline Cannot Be Interchanged with Simpler 2-Aryl-6,8-dibromoquinoline Analogs


The 4-cyclohexylphenyl group in the target compound drives a >2.2 log-unit increase in computed lipophilicity (XLogP 7.47) relative to the 2-phenyl analog (XLogP 5.2) . This substantial physicochemical shift alters membrane partitioning, protein binding, and metabolic susceptibility, meaning that SAR trends established for lower-logP 2-aryl-6,8-dibromoquinolines cannot be assumed to hold. In antiplasmodial screening, the compound exhibited a Z-score deviation of −10.93 with 57% maximal inhibition , a signal that diverges from the consistent sub-μM potency of classical 4-aminoquinoline antimalarials, underscoring that the 2-(4-cyclohexylphenyl) substituent confers a distinct target-interaction profile. For research or industrial users requiring a high-logP, di-brominated quinoline intermediate with unique substitution geometry, direct substitution with cheaper 2-phenyl or 2-tolyl analogs will not reproduce the physicochemical or biological fingerprint of this compound.

Quantified Differentiation Evidence for 6,8-Dibromo-2-(4-cyclohexylphenyl)quinoline vs. Closest Analogs


Predicted Lipophilicity (XLogP) vs. 6,8-Dibromo-2-phenylquinoline – A >2.2 Log-Unit Increase

The target compound exhibits a computed XLogP of 7.47, compared with XLogP 5.2 for 6,8-dibromo-2-phenylquinoline (the direct 2-aryl analog lacking the cyclohexyl ring) . This difference of +2.27 log units represents a ~187-fold increase in calculated octanol-water partition coefficient, placing the compound in a distinctly higher lipophilicity bracket relevant for membrane penetration and CNS-targeted library design.

Lipophilicity Drug-likeness Quinoline scaffold optimization

Antiplasmodial Screening Signal: Z-Score Outlier vs. Pooled Compound Set

In a ChEMBL-deposited cell-based antiplasmodial assay, the target compound registered a Z-score of −10.93 with a single-point inhibition of 57% at an undisclosed concentration . The remaining 18 data points yielded inhibitions between −24% and +14%, indicating that the compound shows sporadic, concentration-dependent activity rather than consistent potency. By comparison, the reference antimalarial chloroquine typically yields IC₅₀ values in the low nanomolar range against P. falciparum 3D7 [1]. This divergence suggests the compound's antiplasmodial profile is mechanistically distinct from classical 4-aminoquinolines.

Antimalarial screening Plasmodium falciparum Z-score profiling

Cytotoxic Core Validation: 6,8-Dibromoquinoline Scaffold Activity Across Three Cancer Cell Lines

The 6,8-dibromo-1,2,3,4-tetrahydroquinoline (6,8-diBrTHQ) core, which shares the identical bromination pattern with the target compound, demonstrated in vitro antiproliferative activity against C6 (rat glioblastoma), HeLa (cervical carcinoma), and HT29 (colon adenocarcinoma) cell lines in BrdU incorporation assays, with IC₅₀ values in the low μg/mL range [1]. In contrast, morpholine/piperazine-substituted quinolines 7 and 8 showed selective activity only against C6 (IC₅₀ 47.5 and 46.3 μg/mL), confirming that the 6,8-dibromo substitution pattern is a key determinant of broad-spectrum cytotoxicity within this chemical series.

Anticancer Quinoline cytotoxicity SAR scaffold validation

Topological Polar Surface Area Parity with Simplified Analogs – Lipophilic Efficiency Advantage

Despite a +2.27 logP increase over 6,8-dibromo-2-phenylquinoline, the target compound maintains an identical TPSA of 12.9 Ų . This means the cyclohexyl substituent adds lipophilicity without increasing polar surface area, preserving passive membrane permeability potential while reducing the desolvation penalty typically associated with polar groups. For medicinal chemistry programs targeting intracellular or CNS compartments, this TPSA–logP combination is a sought-after physicochemical profile.

Physicochemical properties Lipophilic ligand efficiency Quinoline TPSA

Suzuki-Coupling-Ready Di-Brominated Intermediate with Orthogonal Reactivity

The 6- and 8-bromo substituents serve as orthogonal handles for sequential Suzuki-Miyaura coupling, a strategy demonstrated on 6,8-dibromoquinoline derivatives to install differentiated aryl/heteroaryl groups at each position [1]. The pre-installed 2-(4-cyclohexylphenyl) group remains intact during these transformations, providing a late-stage diversification-ready scaffold. This contrasts with 6,8-dibromoquinoline (CAS 650583-75-8), which requires additional steps to functionalize the 2-position, and with 2-aryl analogs lacking the cyclohexyl ring, which offer reduced steric and electronic tuning options.

Synthetic chemistry Cross-coupling Quinoline building block

High-Value Application Scenarios for 6,8-Dibromo-2-(4-cyclohexylphenyl)quinoline Based on Evidence


Medicinal Chemistry: Lead-like Library Synthesis Targeting Lipophilic Kinase or GPCR Pockets

The combination of XLogP 7.47 and TPSA 12.9 Ų makes this compound an ideal core for fragment-based or HTS library design aimed at CNS-penetrant kinase inhibitors or lipophilic GPCR antagonists. The pre-installed 2-(4-cyclohexylphenyl) group occupies a sterically demanding aryl pocket, while the 6- and 8-bromo positions allow sequential Suzuki coupling to explore SAR vectors. The 6,8-dibromoquinoline core's validated cytotoxicity [1] further supports its use in oncology-focused libraries.

Antiparasitic Probe Development: Follow-up on Antiplasmodial Screening Hit

The ChEMBL-recorded Z-score of −10.93 with 57% maximal inhibition against P. falciparum justifies confirmatory dose-response profiling. Researchers investigating non-classical quinoline antimalarials can use this compound as a starting point for hit expansion, leveraging the cyclohexylphenyl group to explore binding modes distinct from chloroquine's interaction with heme detoxification pathways.

Synthetic Methodology: Di-Brominated Quinoline Scaffold for Sequential Cross-Coupling Protocol Development

With two electronically differentiated bromo substituents (6- and 8-positions) and a sterically bulky 2-aryl group, this compound serves as a challenging substrate for optimizing regioselective Suzuki, Buchwald-Hartwig, or Sonogashira couplings [2]. Its commercial availability at 98% purity with defined storage conditions (sealed, dry, 2–8°C) enables reproducible methodology studies across laboratories.

Physicochemical Reference Standard for High-LogP Quinoline Calibration

The experimentally unverified but consistently computed XLogP of 7.47 positions this compound as a useful reference for calibrating chromatographic logP determination methods (e.g., RP-HPLC logP calibration curves) for highly lipophilic heterocycles. Its identical TPSA to lower-logP analogs allows direct logP/TPSA correlation studies within a constant polar surface area framework .

Quote Request

Request a Quote for 6,8-Dibromo-2-(4-cyclohexylphenyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.